molecular formula C7H2Cl2F4 B3034490 2,3-Dichloro-4-fluorobenzotrifluoride CAS No. 1803718-60-6

2,3-Dichloro-4-fluorobenzotrifluoride

Cat. No. B3034490
CAS RN: 1803718-60-6
M. Wt: 232.99 g/mol
InChI Key: REMVJYPCWOHMTP-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-fluorobenzotrifluoride (DCBTF) is a colorless liquid compound that belongs to the group of halogenated organic compounds. It is a halogenated aromatic compound, which has two chlorine atoms and three fluorine atoms attached to a benzene ring .


Molecular Structure Analysis

The molecular formula of DCBTF is C7H2Cl2F4. It is a halogenated aromatic compound, which means it has a benzene ring with halogen atoms (chlorine and fluorine in this case) attached to it .


Chemical Reactions Analysis

Halogenated organic compounds like DCBTF are generally unreactive. Their reactivity decreases as more of their hydrogen atoms are replaced with halogen atoms . They are incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .


Physical And Chemical Properties Analysis

DCBTF has a molecular weight of 232.99 g/mol. The physical and chemical properties of a similar compound, 2,4-Dichlorobenzotrifluoride, include a melting point of -37 °C, a boiling point of 215 °C, a density of 1.47 g/cm3, and a vapor pressure of 0.03 mm Hg at 20 °C . It is sparingly soluble in water but freely soluble in organic solvents like ethanol, ether, and benzene .

Scientific Research Applications

Agrochemicals and Pesticides

Pharmaceutical Intermediates

Materials Science

Organic Synthesis

Environmental Monitoring

Dye and Pigment Synthesis

Safety And Hazards

DCBTF is a hazardous chemical. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

properties

IUPAC Name

2,3-dichloro-1-fluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-5-3(7(11,12)13)1-2-4(10)6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMVJYPCWOHMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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